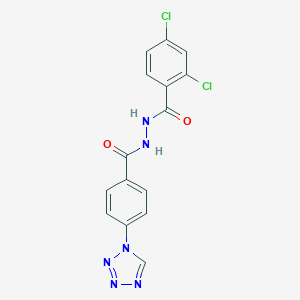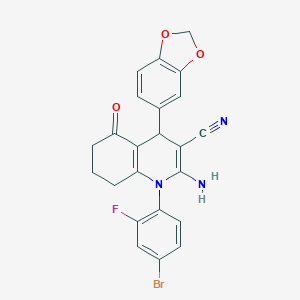![molecular formula C17H15BrN2O3 B214325 5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214325.png)
5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one, also known as BPI-002, is a synthetic compound that belongs to the class of indole-based molecules. It has gained significant attention in the scientific community due to its potential therapeutic applications. In
Mechanism of Action
The exact mechanism of action of 5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one is not fully understood. However, studies have suggested that it acts by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of cancer, inflammation, and neurodegenerative diseases. 5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one has also been shown to modulate the expression of genes that are involved in these processes.
Biochemical and Physiological Effects:
5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, reduce the production of inflammatory cytokines, and protect neurons from oxidative stress. 5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one has also been shown to reduce the levels of certain biomarkers that are associated with cancer, inflammation, and neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one in lab experiments is its specificity towards certain enzymes and signaling pathways. This allows for targeted inhibition of specific processes without affecting other cellular functions. However, the synthesis of 5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one is challenging and requires expertise in organic chemistry. The compound is also relatively expensive, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for the research on 5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one. One area of interest is the development of more efficient synthesis methods for 5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one, which can reduce the cost and increase the availability of the compound. Another area of interest is the investigation of the potential of 5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one as a treatment for other diseases, such as autoimmune diseases and cardiovascular diseases. Furthermore, the elucidation of the exact mechanism of action of 5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one can provide insights into the development of more effective therapies for cancer, inflammation, and neurodegenerative diseases.
In conclusion, 5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one is a synthetic compound that has shown promising results in various scientific research applications. Its potential as an anticancer agent, anti-inflammatory agent, and as a treatment for neurodegenerative diseases has gained significant attention in the scientific community. The synthesis of 5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one is challenging, and the compound is relatively expensive, which can limit its use in large-scale experiments. However, the specificity of 5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one towards certain enzymes and signaling pathways makes it a valuable tool for targeted inhibition of specific processes. There are several future directions for the research on 5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one, including the development of more efficient synthesis methods and the investigation of its potential as a treatment for other diseases.
Synthesis Methods
5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one is synthesized through a multistep reaction starting from 3-bromoaniline. The reaction involves the formation of an intermediate, which undergoes cyclization to form the indole ring. The final product is obtained after the introduction of the pyridine ring and the ethyl and hydroxy groups. The synthesis of 5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one is challenging and requires expertise in organic chemistry.
Scientific Research Applications
5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one has shown promising results in various scientific research applications. It has been studied for its potential as an anticancer agent, anti-inflammatory agent, and as a treatment for neurodegenerative diseases. In vitro studies have shown that 5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one can induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and protect neurons from oxidative stress.
properties
Product Name |
5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one |
|---|---|
Molecular Formula |
C17H15BrN2O3 |
Molecular Weight |
375.2 g/mol |
IUPAC Name |
5-bromo-1-ethyl-3-hydroxy-3-(2-oxo-2-pyridin-3-ylethyl)indol-2-one |
InChI |
InChI=1S/C17H15BrN2O3/c1-2-20-14-6-5-12(18)8-13(14)17(23,16(20)22)9-15(21)11-4-3-7-19-10-11/h3-8,10,23H,2,9H2,1H3 |
InChI Key |
OFHSWUFAUSPNAW-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CN=CC=C3)O |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CN=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(cyanomethyl)acetamide](/img/structure/B214242.png)



![N-(1-adamantyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B214249.png)



![dimethyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate](/img/structure/B214257.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide](/img/structure/B214261.png)

